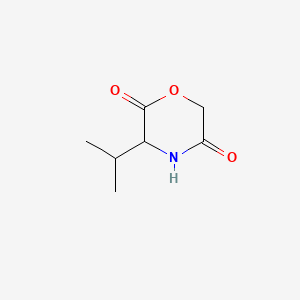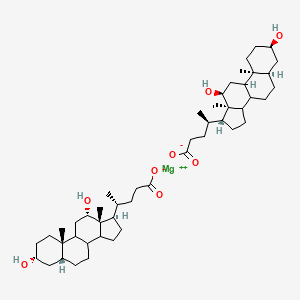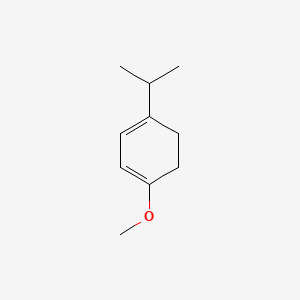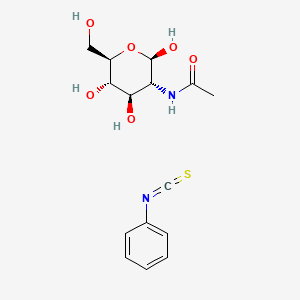
N-acetyl-beta-d-glucosamine phenylisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-beta-d-glucosamine phenylisothiocyanate is a chemical compound with the empirical formula C15H18N2O6S and a molecular weight of 354.38 g/mol . This compound is a derivative of N-acetylglucosamine, which is an amide derivative of the monosaccharide glucose . It is significant in several biological systems and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-beta-d-glucosamine phenylisothiocyanate typically involves the reaction of N-acetyl-beta-d-glucosamine with phenylisothiocyanate. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where chitinase enzymes are used to convert chitin (a natural polymer found in the exoskeletons of crustaceans) into N-acetylglucosamine, which is then reacted with phenylisothiocyanate . This method is environmentally friendly and offers high yields.
Analyse Chemischer Reaktionen
Types of Reactions
N-acetyl-beta-d-glucosamine phenylisothiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
N-acetyl-beta-d-glucosamine phenylisothiocyanate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N-acetyl-beta-d-glucosamine phenylisothiocyanate involves its interaction with specific molecular targets and pathways. . This modification can regulate the activity of enzymes and transcription factors, influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetylglucosamine: An amide derivative of glucose, significant in biological systems.
N-acetyl-beta-d-glucosaminidase: An enzyme that breaks down N-acetylglucosamine.
Uniqueness
N-acetyl-beta-d-glucosamine phenylisothiocyanate is unique due to its phenylisothiocyanate group, which allows it to form neoglycoproteins and other complex molecules. This makes it valuable in research and industrial applications where specific modifications and interactions are required .
Eigenschaften
Molekularformel |
C15H20N2O6S |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
isothiocyanatobenzene;N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6.C7H5NS/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;9-6-8-7-4-2-1-3-5-7/h4-8,10,12-14H,2H2,1H3,(H,9,11);1-5H/t4-,5-,6-,7-,8-;/m1./s1 |
InChI-Schlüssel |
RAZLJXLFJDLGCW-TVLNMICESA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O.C1=CC=C(C=C1)N=C=S |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O.C1=CC=C(C=C1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13836778.png)
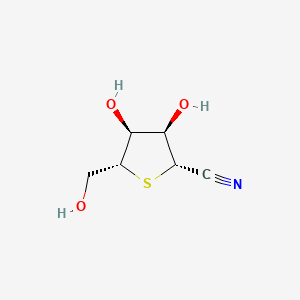
![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)
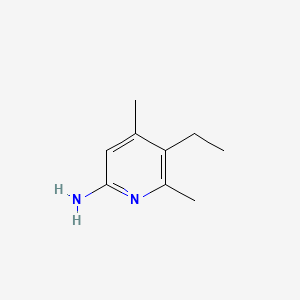
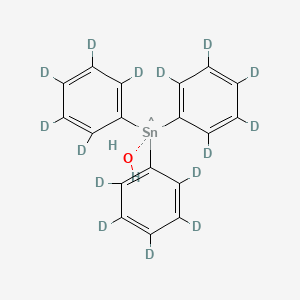
![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
![2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol](/img/structure/B13836833.png)
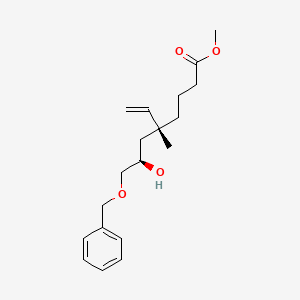
![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
![Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)
